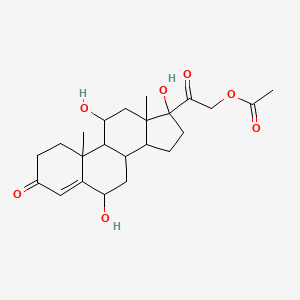

6b,17-Dihydroxy-corticosterone 21-acetate

説明

Contextualizing Corticosteroid Biochemistry in Academic Research

Corticosteroids, a class of steroid hormones synthesized in the adrenal cortex from cholesterol, are fundamental to a wide array of physiological processes. wikipedia.org In academic research, their study encompasses biosynthesis, metabolism, and mechanism of action. These hormones are broadly categorized into glucocorticoids and mineralocorticoids. wikipedia.org Glucocorticoids, like cortisol, are crucial for regulating metabolism, immune responses, and stress. wikipedia.orgnih.gov They stimulate the conversion of protein to carbohydrates and promote glycogen (B147801) storage. nih.gov Mineralocorticoids, such as aldosterone (B195564), are primarily involved in maintaining electrolyte and water balance. wikipedia.org

The biosynthesis of corticosteroids is a complex, multi-step process catalyzed by a series of enzymes, predominantly from the cytochrome P450 (CYP) family. wikipedia.orgnih.gov This intricate pathway, known as steroidogenesis, begins with cholesterol and involves numerous intermediate compounds. wikipedia.org Research in this area investigates the genetic and biochemical regulation of these enzymatic steps. For instance, the synthesis of glucocorticoids is controlled by the hypothalamic-pituitary-adrenal (HPA) axis, where adrenocorticotropic hormone (ACTH) stimulates the adrenal glands. wikipedia.org

The metabolism of corticosteroids, occurring mainly in the liver, involves enzymatic transformations that decrease their physiological activity and increase water solubility to facilitate excretion. nih.gov These metabolic pathways are a significant focus of research, as they determine the duration and intensity of steroid action. The study of corticosteroid metabolites provides insight into enzyme activity and can serve as biomarkers for various physiological or pathological states. wikipedia.org

Overview of Pregnane (B1235032) Steroid Modifications in Scholarly Inquiry

The pregnane steroid skeleton, a C21 framework, is the foundational structure for corticosteroids. Scholarly inquiry has extensively documented how modifications to this structure, through specific enzymatic reactions, result in a diverse range of biologically active molecules. These modifications, often studied through microbial biotransformation and in vitro enzymatic assays, include hydroxylation, dehydrogenation, and acetylation. researchfloor.orgnih.govwjpls.org

Hydroxylation: This is a key reaction in steroid functionalization, often catalyzed by cytochrome P450 (CYP) enzymes. asm.org The introduction of hydroxyl (-OH) groups at specific positions on the steroid nucleus can dramatically alter the biological activity of the compound. asm.org

6β-Hydroxylation: This reaction is primarily catalyzed by the CYP3A4 enzyme in humans. nih.govresearchgate.net The formation of 6β-hydroxy metabolites, such as 6β-hydroxycortisol from cortisol, is a major pathway for cortisol clearance and is often used as an in vivo biomarker for CYP3A4 activity. wikipedia.orgnih.gov

17α-Hydroxylation: Catalyzed by steroid 17α-hydroxylase (CYP17A1), this step is critical in the biosynthesis of cortisol and sex steroids. nih.govnih.gov A deficiency in this enzyme leads to a rare form of congenital adrenal hyperplasia, characterized by impaired cortisol and sex steroid production. nih.govyoutube.com

21-Hydroxylation: This reaction, mediated by steroid 21-hydroxylase (CYP21A2), is an essential step in the synthesis of both glucocorticoids and mineralocorticoids, producing precursors like 11-deoxycorticosterone and 11-deoxycortisol. nih.govgoogle.com Studies have shown that a 3-keto group on the steroid A-ring is a prerequisite for successful 21-hydroxylation by CYP21A2. nih.gov

Acetylation: The addition of an acetyl group, particularly at the C21 position, is another significant modification. The 21-acetylation of corticosteroids can be performed by specific enzymes, such as chloramphenicol (B1208) acetyltransferase (CAT), which has been identified as a steroid acetyltransferase. nih.govnih.gov This modification results in the formation of 21-acetoxy derivatives. nih.gov Chemical synthesis methods have also been developed, traditionally using reagents like pyridine, though newer, greener methods are being explored. google.com

Microbial transformation has proven to be a valuable tool in steroid research, offering high regio- and stereoselectivity for producing modified steroids that are difficult to synthesize chemically. researchfloor.orgwjpls.orgdavidmoore.org.uk Various microorganisms, including fungi and bacteria, are capable of performing specific hydroxylations and other modifications on the steroid nucleus. wjpls.orgramauniversity.ac.in

Table 1: Key Enzymes in Pregnane Steroid Modification

| Enzyme | Function | Location/Context | Key Substrates |

|---|---|---|---|

| CYP3A4 | 6β-hydroxylation | Liver, Intestine | Cortisol, Cortisone (B1669442), Progesterone (B1679170), Testosterone (B1683101) nih.govresearchgate.netresearchgate.net |

| CYP17A1 | 17α-hydroxylation, 17,20-lyase activity | Adrenal Glands, Gonads | Pregnenolone (B344588), Progesterone nih.govnih.gov |

| CYP21A2 | 21-hydroxylation | Adrenal Glands | Progesterone, 17α-hydroxyprogesterone nih.govgoogle.com |

| Chloramphenicol Acetyltransferase (CAT) | 21-acetylation | Bacteria (e.g., E. coli) | C21 Hydroxysteroids nih.gov |

| Clostridium sporogenes enzymes | 21-acetylation and de-acetylation | Bacteria | Corticosteroids with 3-keto-4-ene and C-20-keto groups nih.gov |

Research Significance and Academic Focus on 6β,17-Dihydroxy-corticosterone 21-acetate Studies

While direct and extensive research focusing solely on 6β,17-Dihydroxy-corticosterone 21-acetate is not prominent in the available literature, its structure suggests significant academic interest as a potential metabolite and a product of specific enzymatic pathways. The compound incorporates three key modifications to the corticosterone (B1669441) backbone: hydroxylation at the 6β and 17α positions, and acetylation at the C21 hydroxyl group.

The academic focus on a compound like this would primarily be in the field of drug metabolism and pharmacokinetics. The presence of the 6β-hydroxyl group points to metabolism by CYP3A enzymes, which are responsible for the breakdown of a vast number of drugs and endogenous compounds. nih.govnih.gov Therefore, studying the formation and clearance of 6β,17-Dihydroxy-corticosterone 21-acetate could provide valuable information on the activity of the CYP3A subfamily and potential drug-steroid interactions. wikipedia.orgnih.gov

The 17α-hydroxyl and 21-acetate moieties are characteristic of potent synthetic corticosteroids. The study of steroids with multiple modifications helps researchers understand complex structure-activity relationships and the substrate specificity of the enzymes involved in their biosynthesis and metabolism. researchgate.netmdpi.com For example, investigating how the presence of a 6β-hydroxyl group influences subsequent enzymatic modifications or receptor binding affinity is a typical line of inquiry in steroid biochemistry.

特性

IUPAC Name |

[2-oxo-2-(6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of 6β,17 Dihydroxy Corticosterone 21 Acetate and Analogs

Stereoselective Chemical Synthesis Pathways for 6β,17-Dihydroxy-corticosterone 21-acetate

The stereoselective synthesis of complex molecules like 6β,17-Dihydroxy-corticosterone 21-acetate is a significant challenge in organic chemistry. Achieving the desired stereochemistry at the C-6 and C-17 positions, which are crucial for biological activity, requires precise control over reaction conditions and the use of specific reagents. While direct stereoselective synthesis pathways for this specific compound are not extensively detailed in the provided search results, the synthesis of related corticosteroids provides a foundational understanding. The introduction of hydroxyl groups at specific positions on the steroid nucleus is a key step. researchgate.netresearchgate.net For instance, the hydroxylation of steroids can be achieved with a high degree of regio- and stereoselectivity using microbial enzymes, particularly cytochrome P450 monooxygenases (CYPs/P450s). researchgate.netresearchgate.net Understanding the structural elements that control the regio- and stereoselectivity of these enzymes is crucial for their effective application. researchgate.net

Precursor Chemistry and Synthetic Intermediates in Corticosterone (B1669441) 21-acetate Production

The production of corticosterone 21-acetate and its derivatives relies on the availability of suitable precursor molecules and the efficient conversion through various synthetic intermediates. chemicalbook.com Corticosterone itself is a key intermediate in the biosynthesis of aldosterone (B195564) and is isolated from the adrenal cortex. chemicalbook.com The general biosynthesis of steroids begins with acetyl-CoA, which is converted through a series of enzymatic reactions to produce a 30-carbon compound called squalene. youtube.com Squalene is then cyclized to form cholesterol, the precursor to all steroid hormones. youtube.com

In a laboratory or industrial setting, the synthesis of corticosterone 21-acetate often starts from more readily available steroid precursors. For example, cortisone (B1669442) acetate (B1210297), a related corticosteroid, can be synthesized from 4-pregnene-11α,17α-dihydroxy-3,20-dione through a series of reactions including oxidation, iodination, and displacement. google.com Another approach uses anecortave (B1667395) acetate as a starting material, which undergoes addition, oxidation, and reduction reactions to yield cortisone acetate. google.com These synthetic routes highlight the importance of key intermediates and the strategic manipulation of functional groups on the steroid scaffold.

Table 1: Key Precursors and Intermediates in Corticosteroid Synthesis

| Precursor/Intermediate | Role in Synthesis | Reference |

| Acetyl-CoA | Fundamental building block for steroid biosynthesis. | youtube.com |

| Squalene | A 30-carbon intermediate formed from acetyl-CoA. | youtube.com |

| Cholesterol | The primary precursor to all steroid hormones. | youtube.com |

| 4-pregnene-11α,17α-dihydroxy-3,20-dione | A starting material for the synthesis of cortisone acetate. | google.com |

| Anecortave acetate | An alternative starting material for cortisone acetate synthesis. | google.com |

Advanced Synthetic Methodologies for Related Corticosteroid Acetates

Modern synthetic chemistry has embraced advanced methodologies, including enzymatic and chemoenzymatic approaches, to improve the efficiency, selectivity, and sustainability of corticosteroid synthesis. rsc.org

Enzymatic modifications of steroids offer significant advantages due to their high selectivity and efficiency under mild reaction conditions. rsc.org Cytochrome P450 monooxygenases are particularly valuable for their ability to perform site-selective hydroxylations on the steroid nucleus, a critical step in the synthesis of many corticosteroids. researchgate.netnih.gov For instance, protein engineering of P450 BM3 has led to enzyme variants capable of C-16β, C-17α, and C-21 hydroxylation of progesterone (B1679170). rsc.org These engineered enzymes can be used in one-pot reactions to produce hydrocortisone (B1673445) with high conversion rates. rsc.org

The use of esterase enzymes is also crucial, particularly for prodrugs like ciclesonide, which is hydrolyzed in the airways by these enzymes to its active metabolite. nih.gov

Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical reactions to create efficient synthetic routes. acs.orgacs.org This approach has been successfully applied to the synthesis of various steroid derivatives. For example, a two-step chemoenzymatic strategy was designed for the synthesis of Trenbolone, involving a biocatalytic one-pot C11-hydroxylation/17β-ketoreduction followed by chemical dehydration. acs.org Similarly, a chemoenzymatic route for the synthesis of 6-dehydronandrolone (B1316645) acetate, a key precursor for C7-functionalized steroidal drugs, was developed, achieving a high isolated yield of 93%. acs.org This method involved a one-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction followed by chemical dehydration and esterification. acs.org These examples underscore the potential of chemoenzymatic strategies for the industrial production of valuable steroid drugs. acs.orgacs.org

Directed Structural Modifications and Analog Development

The development of new corticosteroid analogs with improved therapeutic profiles often involves directed structural modifications of the steroid core. acs.org These modifications can enhance anti-inflammatory effects, reduce side effects, and alter pharmacokinetic properties. nih.gov

Esterification at the C-21 position is a common strategy to create prodrugs or to modify the lipophilicity and duration of action of corticosteroids. nih.govwikipedia.org For example, hydrocortisone acetate is the 21-acetate ester of hydrocortisone. nih.gov The introduction of lipophilic substituents, such as 21α-esters, can increase glucocorticoid receptor binding and enhance topical deposition. nih.gov A variety of corticosteroid esters have been synthesized, including acetates, propionates, and benzoates, at the C-17 and C-21 positions. wikipedia.orgnih.gov

Site-selective hydroxylation is another critical aspect of analog development. The position of the hydroxyl group on the steroid nucleus significantly influences its biological activity. nih.gov While chemical methods for site-selective hydroxylation can be challenging, enzymatic approaches using P450s have shown remarkable selectivity. researchgate.netnih.govacs.org By modifying the substrate or engineering the enzyme, it is possible to direct hydroxylation to specific carbon atoms, such as C-11, C-16, or C-21. rsc.orgnih.gov For example, mutations in the CYP154C5 enzyme from Nocardia farcinica altered its regioselectivity, leading to the formation of 21-hydroxylated products in addition to the usual 16α-hydroxylation. nih.gov

Table 2: Common Structural Modifications of Corticosteroids

| Modification | Position | Effect | Reference |

| Esterification | C-21 | Prodrug formation, increased lipophilicity, enhanced receptor binding. | nih.govyoutube.com |

| Hydroxylation | C-6β, C-11β, C-17α, C-21 | Influences biological activity and potency. | rsc.orgnih.govnih.gov |

| Introduction of a double bond | C1=C2 | Reduces mineralocorticoid receptor binding. | nih.gov |

| Halogenation (e.g., fluorine) | C-9α | Enhances glucocorticoid activity. | nih.govyoutube.com |

| Methylation | C-6α, C-16α/β | Increases glucocorticoid activity. | nih.govyoutube.com |

Halogenation and Other Ring System Derivatizations

The introduction of halogen atoms and other modifications to the steroid ring system represents a key strategy in the medicinal chemistry of corticosteroids for modulating their biological activity. While specific derivatization of 6β,17-Dihydroxy-corticosterone 21-acetate is not extensively documented in publicly available literature, the general principles of corticosteroid ring modification, particularly halogenation, are well-established and provide a framework for predicting synthetic routes and outcomes for this compound.

Halogenation, especially at the C-6 and C-9 positions of the steroid nucleus, has been a widely explored avenue to enhance the anti-inflammatory potency of corticosteroids. jddonline.comnih.gov The position and nature of the halogen atom significantly influence the therapeutic efficacy and potential side effects. jddonline.comnih.gov For instance, fluorination at the 6α-position is a common modification known to increase glucocorticoid activity. researchgate.net

General Strategies for 6-Halogenation:

The synthesis of 6-halogenated corticosteroids typically proceeds through the formation of a reactive intermediate from a 3-keto-Δ⁴-steroid, such as an enol ether, enol acetate, or a 3,5-diene. nih.govnih.gov This intermediate is then reacted with an electrophilic halogenating agent.

A common method for introducing a fluorine atom at the C-6 position involves the following steps:

Formation of a 3,5-diene intermediate: The starting corticosteroid is treated with a reagent to form a 3,5-diene. This can be achieved through various methods, including reaction with an enol etherifying agent. nih.gov

Electrophilic Fluorination: The resulting diene is then subjected to electrophilic fluorination. A variety of fluorinating reagents can be employed, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov The reaction often yields a mixture of 6α- and 6β-fluoro isomers. nih.gov The stereoselectivity of this reaction can be influenced by the substrate structure, the fluorinating agent, and the reaction conditions. nih.govgoogle.com

For example, the fluorination of a progesterone enol acetate with Selectfluor™ has been shown to produce a mixture of 6α- and 6β-fluoroprogesterone. nih.gov Similarly, methods for the stereoselective synthesis of 6α-fluoro corticosteroids have been developed, which are crucial as the 6α-epimer often exhibits the desired biological activity. google.com

Table 1: Examples of Reagents and Products in Corticosteroid Halogenation

| Starting Material Type | Reagent(s) | Product Type | Reference |

| 3-keto-Δ⁴-steroid | 1. Enol etherifying agent 2. Electrophilic halogen source (e.g., Cl₂, Br₂, F-reagents) | 6-Halo-3-keto-Δ⁴-steroid | nih.gov |

| Progesterone enol acetate | Selectfluor™ | 6α- and 6β-Fluoroprogesterone | nih.gov |

| 17-hydroxy-9β, 11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione 21-ester | Stereoselective fluorinating agent | 6α-Fluoro derivative | google.com |

Other Ring System Derivatizations:

Beyond halogenation, other modifications of the steroid ring system are employed to create analogs with altered properties. These can include the introduction of additional hydroxyl groups or the formation of epoxides. For instance, the synthesis of 6α- and 6β-hydroxy derivatives of hydrocortisone and prednisolone (B192156) has been reported. acs.orgacs.org The synthesis of 6-hydroxylated derivatives of corticosterone has also been achieved through methods like autoxidation or oxidation with 3-chloroperbenzoic acid of a 3-methoxy-pregna-3,5-diene intermediate. nih.gov These hydroxylated metabolites are also naturally produced in the body. For example, 6β-hydroxycortisol is a metabolite of cortisol formed by the action of cytochrome P450 enzymes. wikipedia.org

Rearrangements of the C/D ring fusion of the steroid nucleus have also been studied, although this is a more fundamental alteration of the steroid scaffold. acs.org Such modifications can lead to significant changes in the three-dimensional structure of the molecule and, consequently, its interaction with biological receptors.

The derivatization strategies for the ring system of 6β,17-Dihydroxy-corticosterone 21-acetate would likely follow these established principles. The presence of the 6β-hydroxyl group would be a key factor in directing the regioselectivity and stereoselectivity of subsequent reactions. For instance, attempts to introduce a halogen at the 6-position would likely require initial protection of the existing 6β-hydroxyl group or its conversion to a suitable leaving group for nucleophilic substitution, representing a different synthetic challenge compared to the electrophilic addition to a Δ⁵-double bond.

Enzymatic Biotransformation and Metabolic Pathways in Preclinical Contexts

Role in Endogenous Steroidogenesis Pathways (Preclinical Perspective)

The biosynthesis of corticosteroids, including mineralocorticoids and glucocorticoids, is a cascade of enzymatic modifications starting from cholesterol. nih.gov This process, known as steroidogenesis, occurs mainly in the adrenal glands and involves a suite of cytochrome P450 enzymes. nih.govnih.gov

All steroid hormones are derived from cholesterol, which is first converted to pregnenolone (B344588) by the enzyme CYP11A1 in the mitochondria. nih.govnih.gov Pregnenolone is the universal precursor to all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.govwikipedia.org

From pregnenolone, the steroidogenic pathway can proceed via two main routes. wikipedia.org In one pathway, pregnenolone is converted to progesterone (B1679170) by the action of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase. researchgate.net Progesterone and its derivatives are critical intermediates. nih.gov For instance, progesterone is a direct precursor in the synthesis of mineralocorticoids like aldosterone (B195564) and glucocorticoids like corticosterone (B1669441). wikipedia.orgresearchgate.net Alternatively, pregnenolone can first be hydroxylated to 17α-hydroxypregnenolone before being converted to 17α-hydroxyprogesterone. capes.gov.br These initial steps are crucial, as they commit the precursor to either the mineralocorticoid, glucocorticoid, or sex steroid pathways. nih.gov

Table 1: Key Precursors in Corticosteroid Synthesis

| Precursor | Originating Molecule | Key Converting Enzyme(s) | Subsequent Products |

| Pregnenolone | Cholesterol | CYP11A1 (P450scc) | Progesterone, 17α-hydroxypregnenolone, DHEA wikipedia.orgresearchgate.net |

| Progesterone | Pregnenolone | 3β-hydroxysteroid dehydrogenase | 11-Deoxycorticosterone, 17α-hydroxyprogesterone wikipedia.orgfrontiersin.org |

| 17α-Hydroxypregnenolone | Pregnenolone | CYP17A1 | 17α-hydroxyprogesterone, DHEA capes.gov.br |

| 17α-Hydroxyprogesterone | Progesterone, 17α-Hydroxypregnenolone | CYP17A1, 3β-HSD | 11-Deoxycortisol, Androstenedione frontiersin.orgnih.gov |

A pivotal step in the synthesis of glucocorticoids and sex hormones is the hydroxylation at the 17α position of pregnenolone or progesterone. nih.govnih.gov This reaction is catalyzed by the enzyme cytochrome P450 17A1 (CYP17A1), also known as 17α-hydroxylase/17,20-lyase. nih.gov CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum. nih.gov

Its 17α-hydroxylase activity converts pregnenolone to 17α-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone. nih.govnih.gov This step is essential for directing steroid precursors toward cortisol synthesis. nih.gov The resulting 17α-hydroxylated steroids can then proceed down the glucocorticoid pathway or be further acted upon by CYP17A1's 17,20-lyase activity to produce androgens like dehydroepiandrosterone (B1670201) (DHEA). nih.gov The presence of a hydroxyl group at the 17α position is a defining feature of cortisol and its synthetic analogs.

Following 17α-hydroxylation (for glucocorticoids) or directly from progesterone (for mineralocorticoids), the next critical modification is hydroxylation at the C21 position. This reaction is performed by steroid 21-hydroxylase, an enzyme encoded by the CYP21A2 gene. wikipedia.orguniprot.org This enzyme is a key player in the biosynthesis of both cortisol and aldosterone. frontiersin.orgwikipedia.org

CYP21A2 converts progesterone into 11-deoxycorticosterone and 17α-hydroxyprogesterone into 11-deoxycortisol. frontiersin.orgnih.govuniprot.org The enzyme is highly specific for these substrates. wikipedia.org Research has demonstrated that a 3-oxo group on the steroid's A-ring is a strict requirement for CYP21A2 activity; steroids with a 3-hydroxy group, such as pregnenolone, are not hydroxylated at the C21 position. frontiersin.org This enzymatic step is vital, and its deficiency leads to congenital adrenal hyperplasia, a condition characterized by impaired cortisol synthesis. wikipedia.orgjensenlab.org

The final step in the synthesis of the most active endogenous corticosteroids, cortisol and corticosterone, is hydroxylation at the 11β position. nih.gov This reaction is catalyzed by mitochondrial cytochrome P450 enzymes. wikipedia.org Humans have two isozymes with this capability: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). nih.govwikipedia.orgnih.gov

CYP11B1 is primarily responsible for converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. wikipedia.orgyoutube.com This enzyme is essential for glucocorticoid production. nih.gov CYP11B2 also possesses 11β-hydroxylase activity but is unique in its ability to perform subsequent 18-hydroxylation and 18-oxidation steps to convert corticosterone into aldosterone. nih.govnih.gov The 11β-hydroxyl group is crucial for the glucocorticoid activity of these hormones.

Table 2: Key Cytochrome P450 Enzymes in Corticosteroidogenesis

| Enzyme | Gene | Location | Substrate(s) | Product(s) | Pathway Role |

| CYP17A1 | CYP17A1 | Endoplasmic Reticulum | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, 17α-Hydroxyprogesterone | Directs precursors to glucocorticoid and androgen synthesis. nih.govnih.gov |

| CYP21A2 | CYP21A2 | Endoplasmic Reticulum | Progesterone, 17α-Hydroxyprogesterone | 11-Deoxycorticosterone, 11-Deoxycortisol | Essential for both mineralocorticoid and glucocorticoid synthesis. nih.govwikipedia.orguniprot.org |

| CYP11B1 | CYP11B1 | Mitochondria | 11-Deoxycortisol, 11-Deoxycorticosterone | Cortisol, Corticosterone | Final step in cortisol and corticosterone synthesis. wikipedia.orgnih.gov |

| CYP11B2 | CYP11B2 | Mitochondria | Corticosterone | Aldosterone | Final steps in aldosterone (mineralocorticoid) synthesis. nih.govnih.gov |

Specific Enzymatic Conversions of 6β,17-Dihydroxy-corticosterone 21-acetate and Analogs

While the endogenous pathways provide a framework, synthetic analogs like 6β,17-Dihydroxy-corticosterone 21-acetate undergo their own specific metabolic conversions. The modifications on the steroid nucleus, such as the 6β-hydroxyl group and the 21-acetate ester, influence its interaction with metabolic enzymes.

Corticosteroids are often synthesized with a 21-acetate ester, such as in hydrocortisone (B1673445) 21-acetate. medchemexpress.com This modification can serve as a prodrug feature, where the ester must be cleaved to release the biologically active 21-hydroxyl steroid. This hydrolysis is carried out by non-specific esterase enzymes present in the body.

The conversion of the 21-acetate form to the active alcohol is a critical activation step. For example, processes have been developed for the efficient hydrolysis of hydrocortisone acetate (B1210297) to pure hydrocortisone. google.com In preclinical contexts, bacterial enzymes have also been studied. Strains of Clostridium sporogenes have been found to possess esterase enzymes capable of hydrolyzing the 21-acetate of corticosteroids. nih.gov Interestingly, these same organisms can also perform the reverse reaction, acetylating the 21-hydroxyl group. nih.gov Therefore, it is expected that 6β,17-Dihydroxy-corticosterone 21-acetate would be readily hydrolyzed by endogenous esterases to yield the active compound, 6β,17-dihydroxy-corticosterone.

Hydroxylation at Alternative Positions (e.g., 6β-hydroxylation)

Hydroxylation is a primary route of steroid metabolism, and the introduction of a hydroxyl group at the 6β-position is a significant pathway for many corticosteroids, including the parent compound, corticosterone. This reaction is predominantly catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 in humans. nih.govresearchgate.netwikipedia.org The formation of 6β-hydroxycorticosteroids is generally considered a detoxification step, as these metabolites typically exhibit reduced glucocorticoid activity.

In vitro studies using human liver microsomes have established that CYP3A4 is the principal enzyme responsible for the 6β-hydroxylation of cortisol and cortisone (B1669442). nih.gov The process is not limited to the liver; extra-hepatic 6β-hydroxylation has also been observed in tissues such as the adrenal glands, kidneys, and skeletal muscle. nih.gov While CYP3A4 is the major contributor, other isoforms like CYP3A5 may also play a role, although often to a lesser extent. For instance, the formation of 6β-OH-prednisolone by recombinant CYP3A5 was found to be less than 11% relative to that by recombinant CYP3A4. researchgate.net

The 6β-hydroxylation of synthetic corticosteroids like dexamethasone (B1670325) is also well-documented, with CYP3A4 mediating the formation of both 6β- and 6α-hydroxydexamethasone. nih.govresearchgate.net The relative simplicity of dexamethasone's metabolic profile has led to its consideration as a potential in vivo probe for CYP3A4 activity. nih.gov

Reductive and Oxidative Metabolism of the Pregnane (B1235032) Core

Beyond hydroxylation, the pregnane core of corticosteroids undergoes extensive reductive and oxidative metabolism. A-ring reduction is a major pathway in the cytosolic metabolism of cortisol, leading to the formation of metabolites such as 3α,5β-tetrahydrocortisol. nih.gov This reaction is catalyzed by 4-ene-reductase enzymes. nih.gov

The structure of a steroid is intrinsically linked to its biological function, with the oxidation state of the rings and the position of functional groups being critical. nih.gov For instance, an oxygen-containing group at C11β is crucial for anti-inflammatory activity. nih.gov The metabolism of the pregnane side chain at C17 is also a key metabolic route. nih.gov

Oxidative metabolism can also occur at the C11 position, where 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes interconvert active cortisol and inactive cortisone. researchgate.net This enzymatic control is vital for modulating local glucocorticoid activity in target tissues. researchgate.net In some microorganisms, such as Rhodococcus, steroid degradation can be initiated by Δ1-dehydrogenation, a step that leads to the eventual cleavage of the steroid rings. nih.gov

In Vitro Enzyme Kinetic and Mechanistic Studies

In vitro systems, including recombinant enzymes and human liver microsomes, are invaluable tools for dissecting the kinetics and mechanisms of corticosteroid metabolism.

Characterization of Enzyme Substrate Specificity

Steroidogenic enzymes often exhibit high substrate specificity. frontiersin.org For example, human CYP21A2 (steroid 21-hydroxylase) requires a carbonyl group at the C-3 position of the steroid substrate for activity, preventing it from hydroxylating compounds like pregnenolone which has a 3β-hydroxyl group. frontiersin.orgresearchgate.net

The CYP3A subfamily, while responsible for the metabolism of over 50% of clinically used drugs, also shows specificity in steroid hydroxylation. researchgate.net Studies comparing CYP3A4 and CYP3A5 have revealed differences in their kinetic parameters for the 6β-hydroxylation of various steroids. researchgate.net For testosterone (B1683101) and progesterone, the Kₘ values for CYP3A5-mediated 6β-hydroxylation were approximately double those for CYP3A4, while the Kₘ for cortisol 6β-hydroxylation was similar between the two enzymes. researchgate.net

Aldosterone synthase (CYP11B2) and steroid 11β-hydroxylase (CYP11B1) also demonstrate substrate specificity. Both isoforms are specific to the A-ring configuration and cannot metabolize Δ⁵-steroids with a hydroxyl group at C3. nih.gov However, their specificity is not absolute, as they can also metabolize androgens. nih.gov

| Substrate | Enzyme | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

|---|---|---|---|---|

| Cortisol | Human Liver Microsomes (6β-OHF & 6β-OHE formation) | 15.2 ± 2.1 | 6.43 ± 0.45 | nih.gov |

| Cortisol | Recombinant CYP3A4 | 148 ± 25 | 27 ± 2 | nih.gov |

| Cortisone | Recombinant CYP3A4 | 89 ± 9 | 15.2 ± 0.7 | nih.gov |

| Dexamethasone (6β-hydroxylation) | Human Liver Microsomes | 23.2 ± 3.8 | 14.3 ± 9.9 | nih.govresearchgate.net |

| Dexamethasone (6α-hydroxylation) | Human Liver Microsomes | 25.6 ± 1.6 | 4.6 ± 3.1 | nih.govresearchgate.net |

Identification and Structural Elucidation of Biotransformation Products

The identification of metabolites is crucial for understanding the complete metabolic fate of a drug or endogenous compound. Radiometric high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used for this purpose. nih.govnih.gov

For cortisol, in vitro microsomal incubations can generate up to seven metabolites, with major products being 6β-hydroxycortisol (6β-OHF) and 6β-hydroxycortisone (6β-OHE). nih.gov The major metabolite of dexamethasone in human liver microsomes has been identified as 6β-hydroxydexamethasone. nih.govresearchgate.net

Microbial biotransformation can also be used to generate novel steroid structures. For example, incubation of cortisone with Rhodococcus rhodnii resulted in the production of two new steroids: 1,9β,17,21-tetrahydoxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11,20-dione and 1,9β,17,20β,21-pentahydoxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11-one. nih.gov

| Parent Compound | Metabolite | Enzyme/System | Reference |

|---|---|---|---|

| Cortisol | 6β-Hydroxycortisol (6β-OHF) | Human Liver Microsomes (CYP3A) | wikipedia.orgnih.gov |

| Cortisone | 6β-Hydroxycortisone (6β-OHE) | Human Liver Microsomes (CYP3A) | nih.govnih.gov |

| Cortisol | 3α,5β-Tetrahydrocortisol | Human Liver Cytosol (4-ene-reductase) | nih.gov |

| Dexamethasone | 6β-Hydroxydexamethasone | Human Liver Microsomes (CYP3A4) | nih.govresearchgate.net |

| Dexamethasone | 6α-Hydroxydexamethasone | Human Liver Microsomes (CYP3A4) | nih.govresearchgate.net |

| Prednisone | 6β-hydroxy-prednisone | - | drugbank.com |

| Prednisolone (B192156) | 6β-hydroxy-prednisolone | - | drugbank.com |

Comparative Metabolism Across Preclinical Species and In Vitro Systems

Significant species differences exist in glucocorticoid metabolism. The primary glucocorticoid involved in the stress response is cortisol in most mammals, whereas it is corticosterone in birds and rodents like rats and mice. nih.gov This fundamental difference necessitates careful extrapolation of data from animal models to humans.

Studies in mice have shown that chronic treatment with cortisol induces more significant metabolic dysregulation, such as insulin (B600854) intolerance, compared to corticosterone. endocrine-abstracts.org In hamsters, both corticosterone and cortisol levels increase after acute stress, but only cortisol values increase after chronic stress. nih.gov In amphibians like the Rana berlandieri tadpole, corticosterone release increased significantly after an ACTH injection, while cortisol release decreased, suggesting corticosterone is a better reflector of the stress response in that species. nih.gov

These species-dependent variations in both the primary glucocorticoid and its metabolic response to stimuli highlight the importance of using appropriate preclinical models and in vitro systems to accurately predict the metabolic profile of a corticosteroid in humans. The placental metabolism of steroids is also species-specific, making it difficult to find a perfect animal model for the human placenta. nih.gov

Receptor Interaction and Cellular Signaling Mechanisms Preclinical Focus

Glucocorticoid Receptor Binding Affinity and Specificity (In Vitro and Cellular Models)

The binding affinity of a corticosteroid to the glucocorticoid receptor (GR) is a primary determinant of its potency. In vitro competitive binding assays, typically utilizing radiolabeled dexamethasone (B1670325) or hydrocortisone (B1673445), are standard methods to determine the relative binding affinity (RBA) of a test compound. nih.gov

While specific RBA values for 6β,17-Dihydroxy-corticosterone 21-acetate are not documented in the reviewed literature, the influence of its structural modifications can be inferred from studies on analogous steroids. The presence of a 17α-hydroxyl group is known to contribute positively to GR binding affinity. nih.gov However, the esterification of the 21-hydroxyl group to a 21-acetate can counteract this effect. Research has shown that 21-acetate substitution on hydrocortisone and betamethasone (B1666872) leads to a decrease in the steroid's affinity for the GR. nih.gov This suggests that 6β,17-Dihydroxy-corticosterone 21-acetate may exhibit a lower binding affinity for the GR compared to its non-acetylated parent compound.

The specificity of the compound for the GR over other steroid receptors is another critical factor. This is typically assessed in cellular models by examining the compound's ability to compete with specific ligands for other receptors, such as the mineralocorticoid, progesterone (B1679170), and androgen receptors. In the absence of direct studies on 6β,17-Dihydroxy-corticosterone 21-acetate, its specificity remains speculative but would be a key parameter in its preclinical evaluation.

Table 1: Predicted Influence of Structural Modifications on Glucocorticoid Receptor Binding Affinity

| Structural Modification | Predicted Effect on GR Binding Affinity | Rationale |

| 17α-Hydroxyl Group | Increase | Based on known structure-activity relationships of corticosteroids. nih.gov |

| 21-Acetate Group | Decrease | Studies on hydrocortisone and betamethasone show reduced affinity with 21-acetylation. nih.gov |

| 6β-Hydroxyl Group | Uncertain | The effect of 6β-hydroxylation on GR binding can vary and requires specific experimental determination. |

Mineralocorticoid Receptor Interaction Profiling

The mineralocorticoid receptor (MR) shares significant structural homology with the GR and can be activated by some glucocorticoids, leading to potential off-target effects. researchgate.net Profiling the interaction of 6β,17-Dihydroxy-corticosterone 21-acetate with the MR is therefore essential.

Aldosterone (B195564) is the primary endogenous ligand for the MR, but cortisol (hydrocortisone) also binds with high affinity. researchgate.net The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) often co-localizes with the MR and inactivates cortisol to cortisone (B1669442), thereby conferring specificity for aldosterone in mineralocorticoid target tissues. derangedphysiology.com

The binding affinity of 6β,17-Dihydroxy-corticosterone 21-acetate for the MR has not been reported. However, its structural similarity to corticosterone (B1669441), a known MR ligand, suggests a potential for interaction. Competitive binding assays using radiolabeled aldosterone would be necessary to quantify this affinity. Furthermore, cellular assays would be required to determine if the compound acts as an agonist or antagonist at the MR.

Mechanisms of Receptor Translocation and Downstream Gene Regulation (In Vitro Studies)

Upon ligand binding, the glucocorticoid receptor, which resides in the cytoplasm in a complex with chaperone proteins, undergoes a conformational change. This exposes a nuclear localization signal, leading to the translocation of the steroid-receptor complex into the nucleus. derangedphysiology.com Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.

In vitro studies using techniques such as immunofluorescence or fluorescently tagged receptors can visualize the nuclear translocation of the GR in response to a ligand. For 6β,17-Dihydroxy-corticosterone 21-acetate, it is anticipated that it would induce GR translocation in a manner similar to other glucocorticoids.

The subsequent regulation of downstream genes is a key aspect of glucocorticoid action. This can be studied using reporter gene assays, where a GRE is linked to a reporter gene (e.g., luciferase). The ability of 6β,17-Dihydroxy-corticosterone 21-acetate to induce reporter gene expression would provide a measure of its transcriptional activity. Furthermore, techniques like quantitative real-time PCR (qPCR) and microarray analysis can be employed to investigate the compound's effect on the expression of endogenous GR-regulated genes, such as those involved in inflammation and metabolism.

Exploration of Non-Genomic Actions in Cell-Free and Cellular Assays

In addition to the classical genomic pathway that involves gene transcription, corticosteroids can also elicit rapid, non-genomic effects that are independent of transcription and translation. These actions are often mediated by membrane-associated steroid receptors and involve the rapid activation of intracellular signaling cascades, such as mitogen-activated protein kinases (MAPKs). nih.govnih.gov

The potential for 6β,17-Dihydroxy-corticosterone 21-acetate to induce non-genomic signaling has not been investigated. Cell-free assays could be employed to assess its direct interaction with purified signaling proteins. In cellular assays, the rapid (within seconds to minutes) activation of signaling molecules like ERK1/2 or an increase in intracellular calcium levels following exposure to the compound would be indicative of non-genomic actions. nih.gov

Comparative Receptor Pharmacology of 6β,17-Dihydroxy-corticosterone 21-acetate and Related Steroids

To understand the unique pharmacological profile of 6β,17-Dihydroxy-corticosterone 21-acetate, its receptor binding and functional activity should be compared with those of structurally related and clinically relevant corticosteroids.

As previously mentioned, the 21-acetate ester is expected to reduce GR binding affinity compared to the parent alcohol. nih.gov Therefore, a comparative study with 6β,17-dihydroxy-corticosterone would be highly informative. Furthermore, comparisons with endogenous corticosteroids like corticosterone and cortisol, as well as synthetic glucocorticoids such as dexamethasone and prednisolone (B192156), would provide a broader context for its potency and selectivity.

Table 2: Comparative Pharmacology of Related Corticosteroids

| Compound | Primary Receptor Target | Key Structural Features | Known Pharmacological Characteristics |

| Corticosterone | Glucocorticoid & Mineralocorticoid | Endogenous steroid in some species. researchgate.net | Serves as a precursor to aldosterone. |

| Cortisol (Hydrocortisone) | Glucocorticoid & Mineralocorticoid | Major endogenous glucocorticoid in humans. | Anti-inflammatory and metabolic effects. |

| Dexamethasone | Glucocorticoid | Potent synthetic glucocorticoid with a 9α-fluoro and 16α-methyl group. | High anti-inflammatory potency. nih.gov |

| Prednisolone | Glucocorticoid | A dehydrogenated analogue of cortisol. | Commonly used for its anti-inflammatory and immunosuppressive effects. |

| 6β,17-Dihydroxy-corticosterone 21-acetate | Predicted: Glucocorticoid | 6β-hydroxy, 17α-hydroxy, and 21-acetate modifications. | Specific profile not yet characterized. |

Structure Activity Relationship Sar Studies of 6β,17 Dihydroxy Corticosterone 21 Acetate and Its Derivatives

Impact of the 21-Acetate Group on Steroid Biological Activity and Receptor Binding

The presence of a hydroxyl group at the C21 position is a critical feature for the glucocorticoid activity of corticosteroids. nih.gov Esterification of this hydroxyl group, such as in the formation of a 21-acetate ester, is a common strategy in steroid drug design. Cortisol 21-acetate, for example, is a well-known derivative of cortisol. ebi.ac.uknist.gov

The primary role of the 21-acetate group is often to function as a prodrug. nih.gov A prodrug is an inactive or less active molecule that is converted into its active form within the body, typically through enzymatic processes like hydrolysis. nih.gov In the case of acetate (B1210297) esters like Cortisol 21-acetate or the subject compound, the acetate group increases the lipophilicity (fat-solubility) of the steroid. This can influence the compound's absorption and distribution characteristics. nih.gov

Significance of 6β and 17-Hydroxylations on Receptor Binding and Activity Profiles

Hydroxylation at the 6β and 17α positions of the steroid nucleus has profound effects on the molecule's metabolic fate and its interaction with steroid receptors.

17α-Hydroxylation: The 17α-hydroxyl group is a critical determinant of glucocorticoid activity. Its presence distinguishes potent glucocorticoids like cortisol from corticosteroids that have predominantly mineralocorticoid activity or weaker glucocorticoid effects, such as corticosterone (B1669441). nih.gov In humans, the 17-hydroxylase enzyme is essential for producing cortisol. nih.gov In cases of 17-hydroxylase deficiency, the body cannot synthesize cortisol and instead produces large amounts of corticosterone. nih.gov While corticosterone can provide sufficient glucocorticoid activity to prevent adrenal crisis, it is generally less potent than cortisol. nih.gov The 17α-hydroxyl group, along with the 11β- and 21-hydroxyl groups, forms a key network of hydrogen bonds with amino acid residues in the glucocorticoid receptor's binding site, which is crucial for high-affinity binding and potent receptor activation. nih.gov

| Compound | Key Structural Feature | General Impact on Glucocorticoid Activity Profile |

|---|---|---|

| Cortisol | 17α-hydroxyl group present | Potent glucocorticoid and primary endogenous glucocorticoid in humans. nih.gov |

| Corticosterone | Lacks 17α-hydroxyl group | Weaker glucocorticoid activity compared to cortisol; can act as the primary glucocorticoid in the absence of cortisol synthesis. nih.gov |

| 6β-Hydroxycortisol | 6β-hydroxyl group present | Significantly reduced glucocorticoid activity; primarily a metabolic clearance product. wikipedia.org |

Stereochemical Influences on Biological Recognition and Potency

The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological activity of steroids. The rigid, multi-ring structure of the steroid nucleus has numerous chiral centers, meaning that many different spatial isomers are possible. slideshare.net However, only those with the correct stereochemistry can be effectively recognized by steroid receptors.

The steroid nucleus generally adopts a stable chair conformation, and the fusion of the rings (e.g., A/B, B/C, C/D) is typically trans, creating a relatively flat molecular plane. slideshare.net Substituents on the steroid can be oriented either below the plane (α-position, shown with a dotted line) or above the plane (β-position, shown with a solid line). slideshare.net This precise spatial positioning is critical for interaction with the receptor.

A classic example is the 11β-hydroxyl group, which is essential for the anti-inflammatory activity of glucocorticoids. nih.gov Its epimer, with the hydroxyl group in the 11α-position, renders the steroid inactive because it cannot form the necessary hydrogen bond with the receptor. nih.gov

Modern research has further highlighted the complexity of these interactions. Studies on synthetic, non-steroidal glucocorticoid receptor agonists have shown that different stereoisomers of the same chemical scaffold can elicit distinct biological responses. nih.gov One stereoisomer might be a potent agonist, while another may have significantly weaker activity or even act as an antagonist. These differences arise from the precise way each isomer fits into the ligand-binding pocket and influences the conformation of the receptor, particularly the activation function 2 (AF-2) domain, which is crucial for recruiting co-regulator proteins that drive gene transcription. nih.gov Therefore, achieving stereochemical purity is a critical goal in the development of potent and selective corticosteroid derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Corticosteroid Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. kg.ac.rs In corticosteroid design, QSAR helps researchers predict the potency of new derivatives, saving time and resources compared to traditional laboratory screening. mdpi.com

The QSAR process involves several steps:

Data Set Compilation : A set of steroid molecules with known biological activities (e.g., receptor binding affinity) is gathered. kg.ac.rs

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can include electronic properties (e.g., partial charges), thermodynamic properties, and topological features that describe the molecule's size, shape, and branching. mdpi.com

Model Development : Statistical methods, such as multiple linear regression and principal component analysis (PCA), are used to build a mathematical equation that links the descriptors to the biological activity. kg.ac.rsresearchgate.net

Validation : The model's predictive power is tested using both internal and external validation techniques to ensure its robustness. mdpi.com

Advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.gov These methods generate 3D maps that visualize regions where certain properties (e.g., steric bulk, positive or negative charge) on the steroid molecule are predicted to increase or decrease biological activity. This provides direct visual cues for designing more potent compounds. For example, a QSAR model might reveal that increased polarizability in a specific region of the steroid enhances its anticancer activity, guiding chemists to add highly polarizable groups at that position. mdpi.com

| QSAR Model Parameter | Description | Example Value/Finding |

|---|---|---|

| Dependent Variable | The biological activity being modeled (e.g., receptor binding affinity). | pIC50 (negative log of the half-maximal inhibitory concentration). mdpi.com |

| Independent Variables | Calculated molecular descriptors (e.g., electronic, steric, hydrophobic). | Partial charge-based descriptors are often key for predicting binding activity. researchgate.net |

| Statistical Method | Technique used to build the correlation model. | Multiple Linear Regression, 3D-QSAR (CoMFA/CoMSIA). kg.ac.rsnih.gov |

| Model Quality Metric (R²) | Indicates how well the model fits the training data. | A robust 3D-QSAR model might have an R² value of 0.86. mdpi.com |

Design Principles for Modified Corticosteroid Derivatives with Altered Biological Profiles

The cumulative knowledge from SAR and QSAR studies has led to several established design principles for creating modified corticosteroids with enhanced or specialized biological profiles. The goal is often to increase anti-inflammatory potency, separate glucocorticoid from mineralocorticoid effects, or alter pharmacokinetic properties.

Key design principles include:

Enhancing Potency through Halogenation : Introducing a fluorine atom at the 9α-position dramatically increases both glucocorticoid and mineralocorticoid activity. This is thought to be due to the electron-withdrawing effect on the nearby 11β-hydroxyl group, which enhances its acidity and ability to form hydrogen bonds with the receptor. uomustansiriyah.edu.iq

Modulating Activity and Metabolism : Adding a methyl or hydroxyl group at the 6α-position can increase glucocorticoid activity and reduce mineralocorticoid effects. This modification can also sterically hinder the metabolic reduction of the A-ring, prolonging the drug's half-life.

Creating Prodrugs for Altered Pharmacokinetics : As discussed previously, esterification at the C21 position (e.g., creating a 21-acetate) can increase lipophilicity and is a common strategy to create prodrugs that are activated in the body. This can be used to modify the duration of action or improve formulation characteristics.

Developing Selective Glucocorticoid Receptor Modulators (SGRMs) : A modern design principle involves creating ligands that induce specific conformational changes in the glucocorticoid receptor. The goal is to develop compounds that favor the monomeric form of the receptor, which is believed to mediate the desired anti-inflammatory effects (transrepression), while disfavoring the dimeric form responsible for many metabolic side effects (transactivation). nih.gov This involves designing ligands that interact differently with the AF-2 activation domain of the receptor. nih.gov

Improving Bioavailability and Reducing Metabolism : Modifications across the steroid nucleus, such as introducing double bonds (e.g., at C1) to create compounds like prednisolone (B192156), can alter the conformation and increase glucocorticoid potency relative to the parent compound (cortisol). nih.gov

| Modification Strategy | Example | Resulting Change in Biological Profile |

|---|---|---|

| Halogenation at C9 | 9α-Fluorocortisol | Greatly enhanced glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq |

| Esterification at C21 | Cortisol 21-acetate | Creates a lipophilic prodrug, altering absorption and duration of action. ebi.ac.uknih.gov |

| Introduction of C1-C2 double bond | Prednisolone (from Cortisol) | Increased glucocorticoid potency with reduced mineralocorticoid activity. nih.gov |

| Ligand-induced receptor conformation change | Selective Glucocorticoid Receptor Modulators (SGRMs) | Potential for separating anti-inflammatory effects from metabolic side effects. nih.gov |

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Steroid Analysis

Chromatography is a cornerstone of steroid analysis, enabling the separation of individual compounds from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the steroid's volatility and thermal stability.

HPLC is a widely adopted technique for the analysis of corticosteroids like 6b,17-Dihydroxy-corticosterone 21-acetate due to its applicability to a broad range of polar and nonpolar compounds without the need for derivatization. sigmaaldrich.com Method development for this compound would focus on achieving optimal separation from other structurally similar steroids.

A typical HPLC method would employ a reversed-phase column, such as a Kinetex C18, which is effective for separating steroid isomers. phenomenex.com The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of ammonium (B1175870) fluoride) and an organic solvent like methanol (B129727) or acetonitrile (B52724). phenomenex.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of steroids with varying polarities. Detection is commonly achieved using a UV detector, as the α,β-unsaturated ketone in the A-ring of the steroid nucleus provides a chromophore that absorbs UV light.

Table 1: Illustrative HPLC Parameters for Corticosteroid Analysis

| Parameter | Value |

| Column | Kinetex 2.6 µm C18, 50 x 3.0 mm |

| Mobile Phase A | 0.5 mM Ammonium Fluoride in Water |

| Mobile Phase B | Methanol |

| Gradient | Time-dependent increase in %B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Temperature | 30 °C |

| Detection | UV at 240 nm |

Gas chromatography is another powerful technique for steroid analysis, offering high resolution. nih.gov However, due to the low volatility and thermal lability of corticosteroids, derivatization is typically required to convert them into more volatile and stable forms. nih.gov Common derivatization procedures for hydroxyl groups include silylation to form trimethylsilyl (B98337) (TMS) ethers.

For 6b,17-Dihydroxy-corticosterone 21-acetate, the hydroxyl groups at the 6b and 17 positions would be targeted for derivatization. The resulting derivative would then be analyzed on a capillary GC column, often with a non-polar stationary phase. Detection is most commonly performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool in steroid research due to its high sensitivity and selectivity. mdpi.com It is frequently coupled with chromatographic techniques to provide definitive identification and quantification.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of steroids in complex biological matrices like serum and urine. nih.govnih.gov This technique offers exceptional specificity by monitoring characteristic fragmentation patterns of the analyte. synnovis.co.uk For 6b,17-Dihydroxy-corticosterone 21-acetate, an LC-MS/MS method would involve the following steps:

Chromatographic Separation: An HPLC system separates the target compound from other endogenous and exogenous steroids.

Ionization: The eluting compound is ionized, typically using electrospray ionization (ESI) in positive mode, to produce a protonated molecule [M+H]+.

First Mass Analysis (Q1): The first quadrupole selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of the protonated 6b,17-Dihydroxy-corticosterone 21-acetate.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell.

Second Mass Analysis (Q3): The second quadrupole selects specific product ions that are characteristic of the target compound's structure.

This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity, enabling the quantification of steroids at very low concentrations. phenomenex.com

Table 2: Representative LC-MS/MS Transitions for Corticosteroid Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Cortisol | 363.2 | 121.0 | 91.0 |

| Cortisone (B1669442) | 361.1 | 163.1 | 121.0 |

| Corticosterone (B1669441) | 347.1 | 121.1 | 105.1 |

Note: Specific transitions for 6b,17-Dihydroxy-corticosterone 21-acetate would need to be determined experimentally.

Ion mobility spectrometry (IMS) is an emerging technique that adds another dimension of separation to steroid analysis. nih.gov When coupled with LC-MS, it can separate ions based on their size, shape, and charge, in addition to their retention time and mass-to-charge ratio. mdpi.com This is particularly useful for resolving steroid isomers that may have identical masses and similar chromatographic behavior. fit.educleancompetition.org

The integration of IMS can improve the signal-to-noise ratio and provide higher confidence in compound identification, which is especially valuable when analyzing complex biological samples. acs.org The collision cross-section (CCS) value obtained from IMS serves as an additional, highly specific identifier for the compound. cleancompetition.org

Spectroscopic Characterization in Research Settings (e.g., NMR, IR, UV for Structural Confirmation)

Spectroscopic techniques are essential for the initial identification and structural elucidation of new or synthesized steroid compounds like 6b,17-Dihydroxy-corticosterone 21-acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete chemical structure of a molecule. Both ¹H and ¹³C NMR would be used to map out the carbon-hydrogen framework of the steroid. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to establish the connectivity between atoms and confirm the stereochemistry, including the orientation of the 6b-hydroxyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6b,17-Dihydroxy-corticosterone 21-acetate would show characteristic absorption bands for the hydroxyl (O-H) groups, the carbonyl (C=O) groups of the ketone and the acetate (B1210297) ester, and the carbon-carbon double bond (C=C) in the A-ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned earlier, the α,β-unsaturated ketone system in the A-ring of the steroid nucleus results in a characteristic UV absorption maximum, typically around 240 nm. This property is useful for both detection and quantification.

While specific spectral data for 6b,17-Dihydroxy-corticosterone 21-acetate is not widely published, the principles of these spectroscopic methods are fundamental to its structural confirmation in a research setting. sigmaaldrich.com

Immunoassays and Receptor Binding Assays for Research Quantitation

Immunoassays and receptor binding assays are powerful techniques for the detection and quantification of steroid hormones and their analogs. While specific, commercially available kits for "6b,17-Dihydroxy-corticosterone 21-acetate" are not widely documented, the principles of these assays can be adapted for its analysis.

Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), rely on the specific binding of an antibody to the target molecule (the antigen). The development of a robust immunoassay for "6b,17-Dihydroxy-corticosterone 21-acetate" would necessitate the production of antibodies with high affinity and specificity for the compound. This involves synthesizing a suitable immunogen by conjugating the steroid to a carrier protein. The specificity of the resulting antibodies would need to be rigorously tested against structurally similar endogenous corticosteroids, such as corticosterone, cortisol, and their respective metabolites, to minimize cross-reactivity and ensure accurate quantification.

Receptor binding assays provide a functional measure of a compound's ability to interact with its target receptor, in this case, likely the glucocorticoid receptor (GR) or mineralocorticoid receptor (MR). In a typical competitive binding assay, a radiolabeled standard ligand (e.g., [3H]-dexamethasone for GR) and the unlabeled test compound ("6b,17-Dihydroxy-corticosterone 21-acetate") compete for binding to a preparation of the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor. Such data is crucial for characterizing the compound's potency and receptor selectivity.

| Assay Type | Principle | Key Parameters | Application in Research |

| Immunoassay (e.g., ELISA, RIA) | Antigen-antibody binding | Sensitivity, Specificity (Cross-reactivity), Limit of Detection (LOD) | High-throughput quantification in biological fluids. |

| Receptor Binding Assay | Competitive binding to a target receptor | IC50, Binding Affinity (Ki), Receptor Selectivity | Characterization of potency and mechanism of action. |

Sample Preparation Strategies for Preclinical Biological Research Matrices

The accurate measurement of "6b,17-Dihydroxy-corticosterone 21-acetate" in complex biological matrices requires meticulous sample preparation to remove interfering substances and concentrate the analyte. The chosen strategy will vary depending on the sample type.

Tissue Homogenates: To extract the compound from tissues, samples are first homogenized in a suitable buffer. This is typically followed by a protein precipitation step, often using cold organic solvents like acetonitrile or methanol, to remove the bulk of cellular proteins. Subsequent purification is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). In LLE, the analyte is partitioned from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). For SPE, the sample is passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Cell Lysates: Similar to tissue homogenates, the analysis of intracellular concentrations of "6b,17-Dihydroxy-corticosterone 21-acetate" begins with cell lysis. Following protein precipitation, LLE or SPE can be employed for purification. The choice of SPE sorbent (e.g., C18 for reversed-phase) is critical and should be optimized based on the polarity of the analyte.

Animal Fluids (e.g., Plasma, Serum, Urine): For biological fluids, direct protein precipitation may be sufficient for initial cleanup. However, for higher sensitivity and to remove matrix effects, especially for subsequent analysis by mass spectrometry, LLE or SPE is highly recommended. For urine samples, a hydrolysis step (enzymatic or chemical) may be necessary prior to extraction to cleave any conjugated metabolites and measure the total compound concentration.

| Biological Matrix | Key Preparation Steps | Common Techniques | Considerations |

| Tissue Homogenates | Homogenization, Protein Precipitation, Extraction | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Choice of extraction solvent/sorbent is crucial for recovery. |

| Cell Lysates | Cell Lysis, Protein Precipitation, Extraction | LLE, SPE | Optimization of extraction conditions to minimize ion suppression in mass spectrometry. |

| Animal Fluids | Protein Precipitation, Extraction, (Hydrolysis for urine) | LLE, SPE | Potential for metabolite interference; may require chromatographic separation. |

Preclinical Research Models and Experimental Approaches for Steroid Research

In Vitro Cellular and Tissue Culture Models for Mechanistic Studies

In vitro models are fundamental for the initial characterization of a steroid's biological activity at the cellular and molecular level. plos.org These models offer a controlled environment to dissect specific mechanisms without the complexities of a whole-organism system. plos.org

A variety of cell-based assays are employed to investigate the effects of corticosteroids. For instance, neuronal cultures are used extensively to study the neurobiological impacts of stress hormones like glucocorticoids. plos.org Human mesenchymal stem cells (MSCs) have been used to assess the dose-dependent cytotoxicity of different corticosteroid preparations. nih.gov In such studies, MSCs are exposed to a range of concentrations of the test compound, and cell viability is measured to determine the cytotoxic profile. nih.gov This approach would be critical in the early evaluation of 6b,17-Dihydroxy-corticosterone 21-acetate to establish its basic cellular effects.

These in vitro systems, which can include primary cells harvested from animal tissues or immortalized cell lines, allow researchers to investigate pathways and connections between different cell types, such as neurons and glia, in co-culture formats. plos.org Scientists also use cell and animal models to examine genes involved in inflammation and their epigenetic regulation. nih.gov

Table 1: Illustrative In Vitro Models for Corticosteroid Research

| Cell Model | Application in Steroid Research | Endpoints Measured |

| Human Mesenchymal Stem Cells (MSCs) | Assess cytotoxicity and impact on progenitor cells. nih.gov | Cell viability (e.g., MTS assay), apoptosis. nih.gov |

| Neuronal Cultures (e.g., from hippocampus) | Investigate neurobiological effects, such as neurotoxicity or neuroprotection. plos.org | Neuronal survival, neurite outgrowth, expression of neural markers. plos.org |

| Immune Cells (e.g., PBMCs) | Study anti-inflammatory and immunomodulatory effects. | Cytokine secretion, cell proliferation, activation markers. |

| Muscle Cell Lines (e.g., C2C12 myotubes) | Examine effects on muscle metabolism and atrophy. | Protein synthesis rates, expression of atrophy-related genes. |

| Cancer Cell Lines | Evaluate potential anti-proliferative or pro-apoptotic effects. | Cell cycle analysis, apoptosis assays, tumor cell migration. |

Ex Vivo Organ Perfusion and Slice Culture Methodologies

Bridging the gap between in vitro and in vivo research, ex vivo models maintain the three-dimensional structure and cellular heterogeneity of tissues, offering a more physiologically relevant context for studying drug effects. acs.org

Organ Perfusion Systems allow for the maintenance of whole organs, such as the heart, liver, or kidney, outside the body for several hours. nih.govfrontiersin.org This technique is invaluable for studying the metabolism, distribution, and acute effects of a compound like 6b,17-Dihydroxy-corticosterone 21-acetate in an intact organ. For example, studies have investigated the impact of adding methylprednisolone (B1676475) to the perfusion solution for hearts, demonstrating a reduction in inflammatory cytokines and myocardial edema. nih.gov Both healthy porcine organs, which are comparable to human organs, and diseased human organs explanted during transplant procedures can be used to study how specific conditions affect a drug's behavior. frontiersin.org

Precision-cut organ slices are another powerful ex vivo tool. This technique allows for the preparation of thin, viable tissue slices from various organs, including the liver, lungs, and brain, which can be cultured for several days. acs.orgendocrine-abstracts.org Organotypic brain slice cultures, for instance, are used to model neurological diseases and study the effects of compounds on a complex neural cytoarchitecture. acs.org In the context of steroid research, hippocampal organotypic cultures have been used to investigate the pro-apoptotic effects of corticosterone (B1669441). nih.gov This methodology would enable the study of tissue-specific responses to 6b,17-Dihydroxy-corticosterone 21-acetate, providing insights into its potential effects on different organ systems. The technique has been developed in rodent pancreas and has been applied to human tissue from pancreatic resections. bioscientifica.com

Animal Models for Investigating Endogenous Steroid Pathways and Compound Effects

In vivo animal models are indispensable for understanding the integrated physiological and pathological effects of corticosteroids. They allow for the investigation of complex interactions between different organ systems and the study of long-term consequences of compound administration. researchgate.net

Rats and mice are the most commonly used animal models in corticosteroid research due to their well-characterized genetics, relatively low cost, and the availability of a wide range of research tools. tci-thaijo.orgtci-thaijo.org These models are instrumental in studying a variety of glucocorticoid-induced disorders that mimic human conditions, such as osteoporosis, muscle atrophy, and mood disorders. researchgate.nettci-thaijo.orgrush.edu

For example, chronic administration of corticosterone in rodents is a widely used model to induce cognitive impairment and behavioral changes relevant to neuropsychiatric disorders. tci-thaijo.org Similarly, rodent models are crucial for investigating the mechanisms of glucocorticoid-induced osteoporosis (GIO) and growth retardation. rush.edunih.gov The mouse, in particular, serves as a valuable model for characterizing steroid metabolic pathways within specific tissues like the prostate, utilizing genetically modified strains to understand the contribution of different enzymes to prostate pathology. nih.gov

Table 2: Common Rodent Models in Preclinical Corticosteroid Research

| Rodent Model | Pathological Condition Studied | Key Research Findings |

| Rat (e.g., Sprague-Dawley, Wistar) | Glucocorticoid-Induced Osteoporosis (GIO) rush.edu | Used to evaluate new interventions for GIO and understand GC effects on bone development. rush.edu |

| Mouse (e.g., C57BL/6) | Chronic Corticosterone-Induced Cognitive Impairment tci-thaijo.org | Models behavioral changes like anxiety, depression, and memory loss. tci-thaijo.org |

| Rat | Dexamethasone-Induced Muscle Atrophy | Investigates molecular mechanisms of muscle protein catabolism and suppressed synthesis. |

| Mouse (AdKO - Adrenocortical-specific knockout) | Cushing's Syndrome nih.gov | MRI studies reveal brain volumetric changes mirroring those in human patients. nih.gov |

| Rat | Steroid-Induced Hypertension tci-thaijo.org | Used to study the ontogeny of glucocorticoid and mineralocorticoid synthesis regulation. tci-thaijo.org |

Non-Rodent Animal Models for Specific Steroid Investigations

While rodents are widely used, other animal species are employed when their physiological or metabolic characteristics more closely resemble those of humans for a specific research question. nih.govmdpi.com

The rabbit is a frequently used model for corticosteroid-induced osteonecrosis of the femoral head, a severe side effect of glucocorticoid therapy. nih.govPigs , particularly miniature breeds, are utilized in studies related to cardiovascular effects, dermal toxicology, and organ transplantation due to similarities with human physiology. nih.gov Their use as a model for primary hyperaldosteronism has been suggested due to comparable potassium channel gene profiles to humans. nih.gov

Primates , such as macaques and marmosets, are used in biomedical and toxicological research when a closer phylogenetic relationship to humans is necessary to predict a compound's effects. nih.govmdpi.com The choice of a non-rodent species is a critical decision in drug development, often driven by factors like the presence of a specific pharmacological receptor or demonstrated metabolic similarities to humans. mdpi.com

Gene Expression and Proteomic Profiling in Response to Compound Exposure (Non-Human)

To understand the molecular underpinnings of a steroid's action, researchers employ high-throughput techniques like gene expression profiling (transcriptomics) and proteomics. These approaches provide a global view of the cellular changes induced by a compound like 6b,17-Dihydroxy-corticosterone 21-acetate.

Gene expression analysis reveals which genes are turned on or off in response to corticosteroid exposure. For example, studies in mice have shown that chronic corticosterone administration leads to increased expression of the Fkbp5 gene, which is involved in glucocorticoid receptor regulation. In tadpoles, researchers have characterized frzb as a corticosterone-responsive gene, which helps in quantifying corticosterone-specific responses during development.

Proteomics involves the large-scale study of proteins, providing a direct link between genetic changes and cellular function. In preclinical steroid research, proteomic analysis of tissues from animal models can identify proteins and pathways that are significantly altered by corticosteroid treatment. For instance, a study on rats treated with dexamethasone (B1670325) identified a large number of differentially expressed proteins in the brain, heart, muscle, liver, and kidney, revealing organ-specific biochemical pathway alterations. Another study in rats treated with methylprednisolone identified 451 differentially regulated proteins in the liver, many of which were involved in hepatic stress, signaling, and metabolism. These methodologies can be applied to tissues from animals exposed to 6b,17-Dihydroxy-corticosterone 21-acetate to map its molecular footprint.

Table 3: Examples of Proteins Regulated by Corticosteroids in Preclinical Models

| Protein | Model/Tissue | Regulation | Associated Function | Reference |

| FK506 binding protein 5 (Fkbp5) | Mouse Hippocampus/Hypothalamus | Upregulated | Glucocorticoid receptor signaling, stress response. | |

| Glial fibrillary acidic protein (GFAP) | Mouse Hippocampus | Decreased | Marker for reactive astrocytes, neural repair. | nih.gov |

| NDUFV2 (NADH:ubiquinone oxidoreductase core subunit V2) | Rat Hippocampus | Upregulated | Mitochondrial complex I subunit, mitochondrial function. | tci-thaijo.org |

| Glutamate Ionotropic Receptor AMPA Type Subunit 3 (Gria3) | Rat Hippocampus | Upregulated | Synaptic transmission. | tci-thaijo.org |

| Monoamine oxidase B (Maob) | Rat Hippocampus | Upregulated | Neurotransmitter metabolism. | tci-thaijo.org |

Advanced Imaging Techniques in Preclinical Steroid Research

Advanced imaging technologies provide non-invasive, longitudinal assessment of a steroid's effects in living animals, offering critical insights into both efficacy and potential off-target impacts.